3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound characterized by its unique pyrrolo-pyridine structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The molecular formula for this compound is , and it features a carbonitrile group at the 7-position of the pyrrolo ring.
The compound can be found in various chemical databases and literature, including PubChem, where it is cataloged under the identifier CID 71304034. Its structural and chemical properties have been documented extensively in scientific publications and patents, highlighting its relevance in drug discovery and development.
3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. This classification is significant as it indicates potential pharmacological properties that can be explored further in research.
The synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves multi-step organic reactions. Common synthetic routes include:
The synthesis often requires specific reaction conditions such as temperature control, solvent choice, and the use of catalysts to optimize yield and purity. For example, using polar aprotic solvents can enhance the solubility of reactants and facilitate better reaction kinetics.
The molecular structure of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile features a fused pyrrole and pyridine ring system, with an amino group at the 3-position and a carbonitrile group at the 7-position. The structural formula can be represented as follows:
Key structural data includes:
3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can participate in several chemical reactions:
The reaction conditions must be optimized for each transformation to ensure high yields and selectivity. For example, using specific catalysts or adjusting pH can significantly influence reaction outcomes.
The mechanism of action for compounds like 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile often involves interaction with biological targets such as enzymes or receptors. This compound may inhibit specific pathways involved in disease processes, particularly in cancer therapy where targeting growth factor receptors is crucial.
Research indicates that derivatives of pyrrolopyridines exhibit potent activities against various biological targets, including fibroblast growth factor receptors (FGFRs). This highlights their potential role in therapeutic applications.
Key physical properties include:
Chemical properties include:
3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile has several applications in scientific research:
Pyrrolopyridines represent a critical class of nitrogen-containing bicyclic heterocycles formed by the fusion of a pyrrole ring with a pyridine ring. This fusion generates six possible structural isomers, distinguished by the orientation of the pyrrole nitrogen relative to the pyridine nitrogen and the bond connectivity. The pyrrolo[2,3-c]pyridine system—where the bond fusion occurs between the pyrrole C2–C3 and pyridine C3–C4 positions—is a regioisomer of particular pharmaceutical relevance. This isomer features a bridgehead nitrogen at the pyridine ring’s 4-position and a pyrrolic NH group, creating a distinctive electronic environment conducive to biomolecular interactions [4] [8].
Isomeric Diversity and Nomenclature: The six isomers are systematically named based on fusion points: [2,3-b], [2,3-c], [3,2-b], [3,2-c], [3,4-b], and [3,4-c]. Among these, the [2,3-c] isomer (as in 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile) positions the pyridine nitrogen para to the fusion bond, enabling unique hydrogen-bonding and dipole characteristics. This contrasts with the [3,2-c] isomer, where the nitrogen is ortho-fused, influencing bioavailability and target engagement [4] [8].
Electronic and Spatial Properties: Quantum mechanical studies reveal that electron-withdrawing substituents (e.g., cyano at C7) significantly polarize the [2,3-c] scaffold, enhancing dipole moments (>4.5 D) and improving solubility. The 3-amino group further contributes to H-bond donor capacity, crucial for kinase active-site penetration [7] [8].
Table 1: Key Structural and Electronic Properties of Pyrrolopyridine Isomers
Isomer | Bridgehead Nitrogen Position | Dipole Moment (D) | Representative Bioactive Compound |
---|---|---|---|
[2,3-c] | Pyridine N at position 4 | 4.6–5.1 | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile |
[3,2-c] | Pyridine N at position 4 | 3.8–4.3 | FMS kinase inhibitors [7] |
[2,3-b] | Pyridine N at position 1 | 4.2–4.7 | Camptothecin derivatives [4] |
The pyrrolo[2,3-c]pyridine scaffold transitioned from academic curiosity to medicinal relevance through targeted synthesis and pharmacological profiling over the past three decades. Early efforts focused on natural product analogs, such as mappicine (isolated from Mappia foetida), which features a tetracyclic pyrrolo[2,3-c]pyridine core with antiviral properties [4]. This natural precedent stimulated synthetic campaigns to access simpler derivatives.
Synthetic Milestones: Initial routes relied on multi-step cyclizations, such as the Gould-Jacobs reaction or [4+2] cycloadditions, yielding gram-scale quantities of unsubstituted scaffolds. The 2010s saw optimized strategies, including palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) enabling C3 and C7 functionalization. CAS registry 1190318-78-5 (3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile) first appeared in 2012, synthesized via cyano-group installation at the penultimate step using malononitrile precursors [5] [9].
Rise in Kinase Inhibitor Applications: By 2018, diarylamide derivatives of pyrrolo[2,3-c]pyridine demonstrated low-nanomolar inhibition of FMS kinase (CSF-1R), a target in oncology and inflammation. Compound 1r (IC₅₀ = 30 nM) exemplified this trend, outperforming earlier leads like KIST101029 and validating the scaffold’s capacity for target selectivity [7].
The bioactivity of pyrrolo[2,3-c]pyridines is exquisitely sensitive to substituent patterns. The 3-amino-7-cyano motif—exemplified in 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile—creates a synergistic electronic and steric profile that enhances target binding and metabolic stability.
The 3-amino group (-NH₂) acts as a H-bond donor/acceptor switch. In FMS kinase inhibitors, it forms critical hydrogen bonds with Glu631 and backbone carbonyls of the DFG motif, stabilizing the inactive kinase conformation [7].
Steric Optimization:
Table 2: Impact of C3/C7 Substituents on Kinase Inhibitor Potency
C3 Substituent | C7 Substituent | FMS Kinase IC₅₀ (nM) | Selectivity vs. KIT |
---|---|---|---|
-NH₂ | -CN | 30–60 [7] | >50-fold |
-N(CH₃)₂ | -CN | 420 | 12-fold |
-NH₂ | -Cl | 190 | 8-fold |
-H | -CN | >1000 | Not determined |
The 7-cyano group participates in cycloadditions or hydrolyzes to carboxylic acids (e.g., 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, CAS 1190310-11-2), enabling peptide coupling or zinc-chelator design [9].
Emerging Biological Profiles: Beyond kinase inhibition, 3-amino-7-cyanopyrrolo[2,3-c]pyridines show promise as:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: